![molecular formula C13H13NO B12905592 4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol CAS No. 62365-80-4](/img/structure/B12905592.png)
4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol
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Overview
Description
4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound features an indole ring system, which is crucial in many biological processes and has been extensively studied for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . Subsequent steps involve the addition of the but-3-yn-2-ol group through various organic reactions, such as alkylation or acylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the indole ring.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria.
Table 1: Antimicrobial Activity of this compound
Activity Type | Target Organisms | Observed Effect | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Growth inhibition | |
Antimicrobial | Escherichia coli | Growth inhibition | |
Antifungal | Candida species | Growth inhibition | |
Antifungal | Aspergillus species | Growth inhibition |
Anticancer Activity
The compound has also been studied for its anticancer properties. It has shown promising results in inhibiting the proliferation of various cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Study: Anticancer Efficacy
In a study assessing the anticancer efficacy of this compound, the compound was tested against several human cancer cell lines using MTT assays. The results indicated a dose-dependent inhibition of cell growth, highlighting its potential as an effective therapeutic agent against cancer.
Future Directions in Research
Ongoing research aims to explore the mechanisms underlying the biological activities of this compound further. Molecular docking studies are being employed to identify specific binding sites on target proteins, which could enhance our understanding of its action at the molecular level. Additionally, there is potential for developing derivatives with improved efficacy and safety profiles based on structure–activity relationship (SAR) studies.
Mechanism of Action
The mechanism of action of 4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol is unique due to its specific structure, which combines the indole ring with a but-3-yn-2-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
The compound 4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol is an indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables and research findings.
Overview of Indole Derivatives
Indole derivatives are known for their extensive pharmacological profiles, including antiviral , antifungal , anticancer , and anti-inflammatory properties. The unique structure of indole allows it to interact with various biological targets, making it a vital scaffold in drug design .
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the modification of the indole core, which can be achieved through various synthetic routes. The compound features a hydroxyl group and an alkyne moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death .
Table 1: Antimicrobial Activity of Indole Derivatives
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
This compound | TBD | Pseudomonas aeruginosa |
Related Indole Derivative 1 | 8 | Staphylococcus aureus |
Related Indole Derivative 2 | 16 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. The compound has shown efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells, likely through the modulation of key signaling pathways involved in cell survival and growth .
Case Study: Inhibition of Cancer Cell Growth
A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity.
Table 2: Anticancer Activity Data
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa | 12 | Apoptosis induction |
MCF7 | 15 | Cell cycle arrest |
A549 | 10 | Inhibition of proliferation |
Anti-inflammatory Activity
Indoles are also recognized for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Safety Profile
The safety profile of indole derivatives is critical for their therapeutic application. Hemolytic assays indicate that certain derivatives exhibit low toxicity towards human red blood cells, suggesting a favorable safety margin when used at effective antimicrobial concentrations .
Properties
CAS No. |
62365-80-4 |
---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C13H13NO/c1-13(2,15)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14-15H,1-2H3 |
InChI Key |
CAIWNNZSKPOUDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CNC2=CC=CC=C21)O |
Origin of Product |
United States |
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